molecular formula C20H23NO2S B2487657 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034452-60-1

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2487657
CAS No.: 2034452-60-1
M. Wt: 341.47
InChI Key: QNXJEXVYVMNDRK-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique combination of a methoxytetrahydrothiopyran ring and a biphenyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the methoxytetrahydrothiopyran ring, which can be synthesized through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The resulting intermediate is then alkylated using appropriate halides in the presence of sodium hydride .

The biphenyl carboxamide group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling . The final step involves the formation of the amide bond, typically achieved through the reaction of the amine with the carboxylic acid derivative under standard amide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Dieckmann condensation and alkylation steps, as well as automated systems for the coupling and amide formation reactions to ensure high yield and purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the methoxytetrahydrothiopyran ring and biphenyl carboxamide group, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with multiple targets and pathways, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-23-20(11-13-24-14-12-20)15-21-19(22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXJEXVYVMNDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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